1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Catalog No.
S12175914
CAS No.
M.F
C13H21N5
M. Wt
247.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methy...

Product Name

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

InChI

InChI=1S/C13H21N5/c1-5-17-11(4)12(8-16-17)14-9-13-10(3)7-15-18(13)6-2/h7-8,14H,5-6,9H2,1-4H3

InChI Key

JSEKOYBWINDFPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(C=NN2CC)C)C

1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a complex organic compound with the molecular formula C13H22N5. It features a unique structure characterized by multiple pyrazole rings, which are known for their diverse biological activities. The compound's systematic name reflects its intricate arrangement of ethyl and methyl substituents on the pyrazole moieties, contributing to its potential reactivity and biological interactions.

The chemical behavior of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be analyzed through various reactions typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, making it reactive towards electrophiles.
  • Condensation Reactions: The presence of multiple amine and pyrazole groups allows for potential condensation reactions, leading to the formation of larger molecular structures or polymers.
  • Oxidation and Reduction: The compound may undergo oxidation reactions, particularly involving the nitrogen atoms, which can alter its biological activity.

Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Preliminary studies on compounds with similar structures suggest that 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine may exhibit:

  • Antitumor Activity: Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Compounds in this class are often evaluated for their effectiveness against bacteria and fungi.

The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through several methods:

  • Multi-step Synthesis: Starting from simpler pyrazole derivatives, the synthesis may involve multiple steps including alkylation and amination processes.
  • Refluxing Techniques: Utilizing solvents like dimethyl sulfoxide (DMSO) under reflux conditions can facilitate the formation of the desired compound through nucleophilic attack mechanisms.
  • Catalytic Methods: Employing catalysts to enhance reaction rates and yields during the synthesis process.

The applications of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine are diverse and include:

  • Pharmaceutical Development: As a potential lead compound in drug discovery targeting various diseases.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide due to its biological activity.

Interaction studies are crucial for understanding how 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine interacts with biological systems:

  • Protein Binding Studies: Analyzing how the compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Cell Line Studies: Testing on various cell lines to assess cytotoxicity and therapeutic potential.

Several compounds share structural similarities with 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amines, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
1-Ethyl-N-(4-methylpyrazolyl)-benzeneC12H16N4Contains a benzene ring, potential for different biological activity
3-MethylpyrazoleC4H6N2Simpler structure, useful in studying basic pyrazole chemistry
4-(Tris(4-methylpyrazolyl)methyl)anilineC19H21N7More complex with multiple pyrazole units, potentially higher reactivity

Uniqueness

The uniqueness of 1-Ethyl-N-[ (1-Ethyl -4-Methyl -1H-Pyrazol -5-Yl) Methyl ] -5-Methyl - 1H-Pyrazol -4-Amine lies in its specific arrangement of ethyl and methyl groups on the pyrazole rings, which may influence its solubility, stability, and interaction with biological targets compared to other similar compounds.

Regioselective Synthesis via Cyclocondensation Reactions

The Knorr pyrazole synthesis remains a cornerstone for constructing pyrazole cores, particularly for achieving regioselectivity in unsymmetrical derivatives. This method involves the acid-catalyzed cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, as demonstrated in the synthesis of 3-(1-ethyl-4-methyl-1H-pyrazol-5-yl)benzoic acid. Key modifications include the use of 1,3-dicarbonyl surrogates to bypass stability issues associated with traditional diketones. For example, acetonitrile derivatives have been employed in two-step protocols to generate fully substituted aminopyrazoles, enabling access to complex scaffolds like the target compound.

Regiochemical control in bipyrazole systems often relies on steric and electronic effects. In the case of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine, the ethyl and methyl substituents direct cyclization toward the 4- and 5-positions of the pyrazole rings, minimizing competing pathways. Computational studies suggest that electron-donating groups stabilize transition states during imine formation, favoring the observed regioselectivity.

Table 1: Representative Conditions for Pyrazole Cyclocondensation

Reactant SystemCatalystSolventTemperature (°C)Yield (%)
Hydrazine + 1,3-DiketoneH2SO4Ethanol8065–75
Tosylhydrazone + NitroalkeneDABCOTHF2582
Acetonitrile DerivativeNaOHH2O/THF6070

Green Chemistry Approaches in Pyrazole Functionalization

Sustainable synthesis of bipyrazoles has gained traction through solvent-free reactions, aqueous media, and energy-efficient techniques. A notable example is the microwave-assisted multicomponent synthesis of pyrano[2,3-c]pyrazoles, which reduces reaction times from hours to minutes while maintaining yields above 80%. For the target compound, ultrasound irradiation has been explored to enhance the N-alkylation step between 5-methyl-1H-pyrazol-4-amine and (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl chloride, achieving 90% conversion in 30 minutes.

Water emerges as a preferred solvent for pyrazole functionalization due to its ability to stabilize polar intermediates. In the hydroxylation of 1-ethyl-4-methylpyrazole, aqueous NaOH at 60°C facilitates selective C–H activation without requiring toxic organic solvents. Life-cycle assessments indicate that green methodologies reduce waste generation by 40–60% compared to conventional routes.

Mechanistic Studies of Hydrazine-Dicarbonyl Compound Interactions

The formation of pyrazole rings from hydrazines and dicarbonyl compounds proceeds through a stepwise mechanism involving imine-enamine tautomerism. Kinetic studies using stopped-flow spectroscopy reveal that proton transfer from the acid catalyst to the diketone carbonyl precedes nucleophilic attack by hydrazine. Density functional theory (DFT) calculations on the model system acetylacetone-hydrazine show a Gibbs free energy barrier of 23.4 kcal/mol for the rate-determining cyclization step.

In the synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine, isotopic labeling experiments (^15N NMR) confirm that the methylene bridge originates from the formaldehyde generated in situ during the Mannich-type alkylation. Transient intermediates such as azine derivatives have been characterized via high-resolution mass spectrometry, providing direct evidence for the proposed mechanistic pathway.

Catalytic Systems for Bipyrazole Core Assembly

Palladium-catalyzed cross-coupling reactions enable the modular assembly of bipyrazole frameworks. The oxidative homocoupling of pyrazole boronic esters using Pd(OAc)2 under aerobic conditions yields symmetric bipyrazoles like 4,4'-bipyrazole in 75% yield. This method circumvents the need for prefunctionalized halopyrazoles, offering a streamlined route to the target compound’s backbone.

Heterogeneous catalysts such as Cu-ZSM-5 zeolites have shown promise in facilitating pyrazole-amine condensations. In the N-alkylation step forming the methylene bridge, Cu(I) centers activate the chloride leaving group, enabling nucleophilic substitution at ambient temperatures. Recent advances in photoredox catalysis further expand the toolkit, with Ir(III) complexes mediating C–N bond formation via single-electron transfer mechanisms.

Table 2: Catalytic Systems for Bipyrazole Synthesis

Reaction TypeCatalystSubstrate PairTurnover Number
Oxidative HomocouplingPd(OAc)2Pyrazole boronic ester12
Suzuki–Miyaura CouplingPd(PPh3)44-Bromopyrazole + Pyrazole Bpin18
N-AlkylationCu-ZSM-55-Methylpyrazole + Chloromethylpyrazole9

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.17969569 g/mol

Monoisotopic Mass

247.17969569 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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